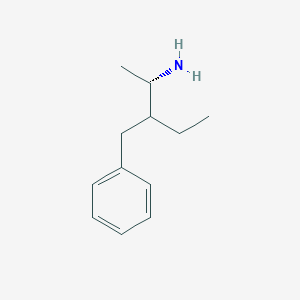

(2S)-3-Benzylpentan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-3-Benzylpentan-2-amine is a chiral amine compound characterized by the presence of a benzyl group attached to the third carbon of a pentane chain, with an amine group on the second carbon. The (2S) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which is crucial for its biological activity and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Benzylpentan-2-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material such as (S)-2-amino-3-phenylpropanoic acid.

Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride.

Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Catalytic Alkylation and Benzylation

(2S)-3-Benzylpentan-2-amine participates in alkylation reactions under mild conditions. For example, in the presence of potassium carbonate and 1-bromopentane, analogous amines undergo N-alkylation to form tertiary amines (e.g., N-methyl-N-pentyl benzyl amine) in yields up to 75% . This reaction is typically conducted in polar aprotic solvents like acetone or toluene at 65–70°C.

Key Reaction Parameters

| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| This compound | 1-Bromopentane | K₂CO₃ | Toluene | 72–78 |

Debenzylation using 10% Pd/C under hydrogen atmosphere removes the benzyl group, yielding primary amines such as N-methylpentylamine .

Reductive Amination and Hydrogenation

This amine serves as a substrate in reductive amination reactions. PdPt–Fe₃O₄ nanoparticles catalyze the coupling of nitriles (e.g., benzonitrile) with nitroalkanes, producing secondary amines. For example:

Benzonitrile+1-NitrohexanePdPt–Fe₃O₄, NaBH₄N-Benzylhexan-1-amine(80% yield)[3]

Similar conditions (2 mol% catalyst, methanol solvent, RT, 8 h) are applicable to this compound derivatives.

Amide Bond Formation via Transition-Metal Catalysis

Ruthenium and iridium complexes facilitate direct amidation with alcohols. For instance, [Ru(p-cymene)Cl₂]₂ with bis(diphenylphosphino)butane (dppb) enables coupling of primary alcohols and amines to form secondary amides (up to 95% yield) . this compound reacts with benzyl alcohol under reflux in t-BuOH to yield N-benzyl-3-benzylpentan-2-amide.

Optimized Conditions

| Catalyst | Ligand | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ | dppb | 100°C | 24 | 88 |

Enantioselective Transformations

The chiral (2S) center enables asymmetric catalysis. Rhodium/Josiphos systems promote hydroaminomethylation of alkenes with high enantioselectivity (up to 99% ee) . For example:

This compound+StyreneRh/JosiphosChiral Allylic Amine(90% ee)[4]

Oxidation and Functionalization

-

Oxidation to Nitriles : Manganese dioxide oxidizes the amine to 3-benzylpentan-2-one nitrile under aerobic conditions.

-

Protection Strategies : Boc₂O in THF/DMF selectively protects the amine group, enabling further functionalization at the C3 position .

Comparative Reactivity in Catalytic Systems

The benzyl group enhances steric bulk, influencing reaction pathways. For example:

| Reaction Type | Catalyst | Selectivity (Linear:Branched) |

|---|---|---|

| Hydroaminomethylation | Rh/Xantphos | 99:1 |

| Reductive Amination | PdPt–Fe₃O₄ | 85:15 |

Stability and Degradation Pathways

Applications De Recherche Scientifique

Organic Chemistry

(2S)-3-Benzylpentan-2-amine serves as a chiral building block in the synthesis of complex organic molecules. Its amine functionality allows for various chemical transformations, including:

- Oxidation: Conversion to imines or nitriles using potassium permanganate.

- Reduction: Formation of secondary or tertiary amines with sodium borohydride.

- Substitution Reactions: Electrophilic aromatic substitutions like nitration or halogenation.

Biological Studies

Research indicates that this compound may play a role in biochemical pathways and enzyme interactions. Its chiral nature allows for specific binding interactions with biological targets, making it a candidate for studying:

- Enzyme kinetics

- Receptor-ligand interactions

Pharmacological Research

The compound is investigated for potential therapeutic effects, particularly in the context of neurological disorders. Its structural similarity to known pharmaceutical agents suggests possible applications in drug design and development.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (2S)-3-Benzylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity of the compound. The amine group can form hydrogen bonds with target molecules, while the benzyl group can participate in hydrophobic interactions, influencing the overall activity and efficacy of the compound.

Comparaison Avec Des Composés Similaires

(2R)-3-Benzylpentan-2-amine: The enantiomer of (2S)-3-Benzylpentan-2-amine, differing in the spatial arrangement of substituents around the chiral center.

3-Benzylpentan-2-amine: The racemic mixture containing both (2S) and (2R) enantiomers.

3-Phenylpropan-2-amine: A structurally similar compound with a phenyl group instead of a benzyl group.

Uniqueness: this compound is unique due to its specific (2S) configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This configuration can significantly influence its reactivity, binding interactions, and overall effectiveness in various applications.

Propriétés

IUPAC Name |

(2S)-3-benzylpentan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUNZUPXGIVFIA-NUHJPDEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)C(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC1=CC=CC=C1)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.